molecular formula C23H21NO B2826996 2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 860648-80-2

2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2826996
CAS RN: 860648-80-2
M. Wt: 327.427
InChI Key: ZCASRYNPNNALDH-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Chemical Reactions Analysis

The chemical reactions of THIQ analogs involve transformations resulting from the action of activated alkynes in trifluoroethanol and hexafluoroisopropanol . Tricarbonyl (-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4–deprotonation and subsequent electrophilic additions to generate the corresponding 4–derivatives .

Scientific Research Applications

Synthesis and Computational Analysis

The derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), was synthesized from a condensation reaction involving 2-aminochromone-3-carboxaldehyde and other compounds. The structure of MBCND was deduced based on spectral data and elemental analyses. Computational methods, including Density Functional Theory (DFT), were employed to investigate the equilibrium geometry, total energy, energy of HOMO and LUMO, Mulliken atomic charges, dipole moment, and other properties. This also involved theoretical studies of the electronic structure, nonlinear optical properties (NLO), natural bonding orbital (NBO) analysis, and orientation. Moreover, the electronic absorption spectra were measured in different solvents, and the correspondence between calculated and experimental transition energies was satisfactory (Halim & Ibrahim, 2017).

Microwave-assisted Synthesis

The Mannich reaction of naphthols, specifically the synthesis of 1-(hydroxynaphthyl)-substituted 1,2,3,4-tetrahydroisoquinolines, was conducted under solvent-free conditions using microwave irradiation. The addition to certain compounds resulted in a highly diastereoselective process, producing mainly cis isomers (Szatmári, Lázár, & Fülöp, 2006).

Stereoselective Synthesis

The stereoselective synthesis of atropisomeric korupensamines A and B, and ent-korupensamine B, utilized a planar chiral arene chromium complex with naphthylboronic acid. This process involved palladium(0)-catalyzed cross-coupling and other steps to achieve the desired products. The synthesis provided a pathway to construct complex molecular structures through a series of carefully orchestrated chemical reactions and isomerizations (Watanabe et al., 2004).

properties

IUPAC Name

2-[(2-prop-2-ynoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-2-15-25-23-12-11-19-8-5-6-10-21(19)22(23)17-24-14-13-18-7-3-4-9-20(18)16-24/h1,3-12H,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCASRYNPNNALDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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